molecular formula C18H22IN3O2 B14779042 tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B14779042
M. Wt: 439.3 g/mol
InChI Key: FKNRJMZSQAHBBC-UHFFFAOYSA-N
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Description

“tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate” is a chiral N-heterocyclic compound featuring a pyrrolidine ring fused with an imidazole moiety substituted with a 4-iodophenyl group. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. For instance, the bromophenyl analog (CAS 1007882-04-3) has a molecular weight of 392.29 g/mol and is stored at 2–8°C due to light sensitivity .

Properties

IUPAC Name

tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNRJMZSQAHBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.

    Introduction of the iodophenyl group: This step usually involves an iodination reaction using iodine or an iodinating reagent.

    Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving a suitable precursor.

    Attachment of the tert-butyl group: This is typically done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

  • Iodine vs. Bromine : The iodine atom’s larger atomic radius and lower electronegativity compared to bromine may enhance π-stacking interactions in biological targets but reduce stability under photolytic conditions .
  • Boronate Ester : The pinacol boronate group (CAS 1007882-12-3) enables participation in cross-coupling reactions, a feature absent in halogenated analogs .

Notes

  • Synthesis Challenges : The iodophenyl group’s steric bulk may complicate cyclization steps compared to bromine or boronate analogs.
  • Safety : Boronate derivatives (CAS 1007882-12-3) carry hazard warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation) , while halogenated analogs require handling in light-protected environments .
  • Crystallography : SHELX programs remain widely used for structural elucidation of such compounds, despite newer software availability .

Biological Activity

tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C18H22IN3O2
  • Molecular Weight : 439.3 g/mol
  • CAS Number : 1242094-29-6

The structure features a pyrrolidine ring, an imidazole moiety, and an iodophenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, while the iodophenyl group may participate in halogen bonding. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicate that it exhibits significant cytotoxicity against various tumor types.

Cell Line IC50 (μM) Reference
L1210 (murine leukemia)15.4
CEM (human T-cell)12.7
HeLa (cervical carcinoma)10.5
HMEC-1 (endothelial)9.6

The compound demonstrated the lowest IC50 values in endothelial cells, suggesting a potential role in targeting tumor angiogenesis.

Mechanistic Insights

The compound's mechanism was explored through various assays:

  • Halogen Bonding : The presence of iodine in the structure allows for unique interactions that can enhance binding affinity to biological targets.
  • Enzyme Inhibition : Preliminary data suggest that it might inhibit certain enzymes involved in cancer progression, although further studies are needed to elucidate specific pathways.

Study on Cancer Cell Lines

In a recent study published in PMC, researchers synthesized several derivatives of imidazole-based compounds and tested their antiproliferative activities. Compound 18 , which shares structural similarities with this compound, showed promising results with an IC50 value of 9.6 μM against HMEC-1 cells, indicating that modifications in the imidazole ring can significantly influence biological activity .

In Vivo Studies

While most studies focus on in vitro analysis, there is a growing interest in evaluating the in vivo efficacy of this compound. Animal models are being considered to assess its potential as an anti-cancer agent and its safety profile.

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